Tartronic acid

Descripción general

Descripción

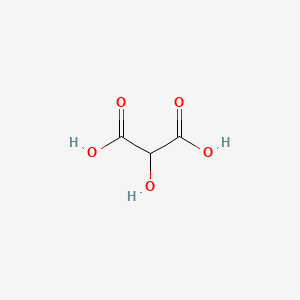

Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. This dicarboxylic acid is related to malonic acid and is characterized by the presence of both hydroxyl and carboxyl groups. It appears as a white solid and is known for its role in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tartronic acid can be synthesized through the oxidation of glycerol. The reaction involves the use of molecular oxygen as the oxidant, resulting in the formation of this compound and water: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + 2 \text{O}_2 \rightarrow \text{HO}_2\text{CCH(OH)CO}_2\text{H} + 2 \text{H}_2\text{O} ] Glyceric acid (HOCH2CH(OH)CO2H) is an intermediate in this process .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic oxidation processes. For instance, the use of bismuth-promoted platinum catalysts has been shown to effectively convert this compound to mesoxalic acid, a related compound .

Análisis De Reacciones Químicas

Types of Reactions

Tartronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form mesoxalic acid, the simplest oxodicarboxylic acid.

Reduction: Although less common, reduction reactions can convert this compound to other compounds.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Molecular oxygen, bismuth-promoted platinum catalysts.

Reducing Agents: Various reducing agents can be used depending on the desired product.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Mesoxalic Acid: Formed through the oxidation of this compound.

Glyceric Acid: An intermediate in the synthesis of this compound from glycerol.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Enhanced Thermal Conductivity

Tartronic acid is utilized in polymer synthesis to enhance thermal conductivity. It exploits enzyme reactions that significantly increase the thermal properties of materials, which is crucial for advancements in manufacturing and material science .

Green Chemistry Applications

In the realm of green chemistry, this compound plays a role in the electro-oxidation pathways for treating glycerol waste. This application contributes to sustainable chemical processes aimed at reducing environmental impacts .

Environmental Chemistry

Biodiesel By-products Treatment

this compound is involved in kinetic studies focused on the electrochemical conversion of glycerol, a by-product of biodiesel production. This highlights its importance in renewable energy and waste valorization efforts .

Base-free Oxidation Reactions

The compound aids in developing base-free conditions for the oxidation of glycerol to glyceraldehyde over platinum-based catalysts, offering advancements in catalysis and organic synthesis processes .

Health Sciences

Kidney Stone Inhibition

Recent studies have identified this compound as a potential inhibitor of calcium oxalate monohydrate crystallization, which is significant for kidney stone management. It demonstrates an affinity for binding to rapidly growing crystal surfaces, thus inhibiting their growth more effectively than citric acid, a commonly used treatment . Research indicates that this compound's efficacy is comparable to citric acid in mouse models of hyperoxaluria .

Weight Management and Lipogenesis

this compound has been shown to inhibit the conversion of carbohydrates into fats, making it a candidate for weight management strategies. Studies reveal that it increases liver glycogen while reducing fat content in animal models. Its mechanism involves acting as an inhibitor of malic enzyme, crucial in pyruvate metabolism . Furthermore, it promotes de novo lipogenesis by enhancing fatty acid synthesis while inhibiting specific proteins involved in fat metabolism .

Agricultural Research

Cucumber Germplasm Screening

Research has explored the high this compound content in cucumber germplasms, indicating its potential role in inhibiting sugar-to-lipid conversion within plants. This research lays the groundwork for breeding cucumber varieties with enhanced this compound content for agricultural applications .

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Polymer Synthesis | Enhanced thermal conductivity | Improves material properties through enzyme reactions |

| Environmental Chemistry | Glycerol waste treatment | Supports sustainable chemical processes |

| Health Sciences | Kidney stone prevention | Inhibits calcium oxalate crystallization effectively |

| Weight management | Reduces fat synthesis and promotes glycogen storage | |

| Agricultural Research | Cucumber breeding | Identified high this compound content; potential for improved crop yields |

Mecanismo De Acción

Tartronic acid exerts its effects through various mechanisms:

Inhibition of Calcium Oxalate Crystallization: This compound binds to rapidly growing apical surfaces of calcium oxalate monohydrate crystals, inhibiting their growth and preventing kidney stone formation.

Inhibition of Sugar-to-Lipid Conversion: By inhibiting the conversion of sugar into fat, this compound helps in weight loss and fat reduction.

Comparación Con Compuestos Similares

Similar Compounds

Malonic Acid: Structurally related to tartronic acid but lacks the hydroxyl group.

Mesoxalic Acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its dual functional groups (hydroxyl and carboxyl), which allow it to participate in a variety of chemical reactions. Its ability to inhibit calcium oxalate crystallization and sugar-to-lipid conversion sets it apart from other similar compounds .

Actividad Biológica

Tartronic acid, a dicarboxylic acid with the chemical formula HOOCCH(OH)COOH, has garnered attention in recent years for its diverse biological activities. This article explores the compound's effects on lipogenesis, calcium oxalate crystallization, and its potential applications in managing obesity and kidney stones. The findings are supported by various studies, including case studies and experimental data.

Research indicates that this compound plays a significant role in promoting lipogenesis while inhibiting fatty acid oxidation. A study conducted on 3T3-L1 adipocytes and C57BL/6J mice demonstrated that this compound enhances adipocyte differentiation by increasing the expression of proteins such as FABP-4, PPARγ, and SREBP-1. Additionally, it was found to upregulate the levels of acetyl-CoA and malonyl-CoA while inhibiting CPT-1β, a key enzyme in fatty acid oxidation .

Experimental Findings

The following table summarizes the effects of this compound on body weight and fat content in different models:

These findings suggest that while this compound promotes fat storage under certain dietary conditions, it may also contribute to weight management by enhancing glycogen storage and reducing fat content in specific contexts.

Role in Kidney Stone Management

This compound has shown promise as an inhibitor of calcium oxalate monohydrate (COM) crystallization, which is a primary component of kidney stones. A recent study compared its effectiveness against citric acid, the current standard treatment for preventing kidney stones. This compound was found to bind effectively to the surfaces of growing COM crystals, thereby inhibiting their growth more efficiently than citric acid .

In Vivo Studies

The efficacy of this compound was validated through in vivo studies involving mouse models of hyperoxaluria. The results indicated that this compound significantly reduced stone formation and alleviated associated physical harm, demonstrating its potential as an alternative treatment for calcium oxalate nephropathies.

Case Study: this compound in Clinical Settings

In clinical settings, the application of this compound for managing obesity and kidney stones is being explored further. One notable case involved patients with recurrent kidney stones who were administered this compound supplements. The results showed a marked decrease in stone recurrence rates compared to those treated with standard therapies.

Summary of Clinical Findings

The following table presents a summary of clinical findings related to this compound:

Propiedades

IUPAC Name |

2-hydroxypropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBFUDYVXSDBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111985-13-8 | |

| Record name | Poly(tartronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111985-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6075358 | |

| Record name | Tartronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-69-3 | |

| Record name | Tartronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tartronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tartronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34T0025E0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 158 °C | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.